molecular formula C14H10ClF3 B1624800 4-(4-Trifluoromethylphenyl)benzylchloride CAS No. 454464-38-1

4-(4-Trifluoromethylphenyl)benzylchloride

Cat. No.: B1624800
CAS No.: 454464-38-1
M. Wt: 270.67 g/mol
InChI Key: CTNBTUSBSPHZAX-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethylphenyl)benzylchloride is an organic compound with the molecular formula C14H10ClF3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylphenyl)benzylchloride typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then converted to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylphenyl)benzylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl thiols, and benzyl ethers.

    Oxidation: Products include benzyl alcohols and benzaldehydes.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

4-(4-Trifluoromethylphenyl)benzylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which enhance metabolic stability and bioavailability.

    Industry: The compound is employed in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethylphenyl)benzylchloride involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes, receptors, and other proteins by forming stable interactions with their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)phenol

Uniqueness

4-(4-Trifluoromethylphenyl)benzylchloride is unique due to the presence of both a trifluoromethyl group and a benzyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in nucleophilic substitution reactions .

Properties

IUPAC Name

1-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNBTUSBSPHZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466618
Record name 4-Chloromethyl-4'-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454464-38-1
Record name 4-Chloromethyl-4'-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.0 g (19.82 mmol) of (4′-trifluoromethylbiphenyl-4-yl)methanol from Example 22A in 40 ml of chloroform is mixed with 2.89 ml (39.65 mmol) of thionyl chloride dissolved in 10 ml of chloroform, and the mixture is stirred at room temperature for 12 hours. After reaction is complete, the reaction mixture is concentrated to dryness, and the residue is taken up ethyl acetate and washed with saturated sodium carbonate solution. The organic phase is subsequently separated off, dried over sodium sulfate and concentrated after filtration. The crude product is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 9:1). 5.26 g (19.43 mmol, 98% yield) of a colorless solid are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

2.89 ml (39.65 mmol) of thionyl chloride dissolved in 10 ml of chloroform are added to a solution of 5.0 g (19.82 mmol) of (4′-trifluoromethylbiphenyl-4-yl)methanol in 40 ml of chloroform, and the mixture is stirred at room temperature for 12 hours. After reaction is complete, the reaction mixture is evaporated to dryness, and the residue is taken up in ethyl acetate and washed with saturated sodium carbonate solution. The organic phase is separated off, dried over sodium sulphate and evaporated after filtration. The resulting crude product is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 9:1). 5.26 g (19.43 mmol, 98% yield) of a colourless solid are obtained.
Quantity
2.89 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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